CB1 Antagonist Potency vs. Rimonabant
The target compound demonstrated CB1 receptor antagonism with an IC50 of 125 nM against the human CB1 receptor expressed in CHOK1 cells using a luciferase reporter gene assay [1]. The prototypical CB1 antagonist rimonabant (SR141716A) exhibits a Ki of approximately 1.4 nM for the human CB1 receptor under comparable in vitro conditions [2]. This represents a potency difference of approximately 89-fold in favor of rimonabant. However, the target compound employs a thiazolidin-4-one scaffold rather than the 1,5-diarylpyrazole core of rimonabant, providing a structurally distinct chemotype for CB1 antagonism that may offer differentiated off-target selectivity profiles despite its lower absolute potency.
| Evidence Dimension | CB1 receptor antagonism potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 125 nM (human CB1, CHOK1 cells, luciferase reporter gene assay) |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki = 1.4 nM (human CB1 receptor, binding assay) |
| Quantified Difference | ~89-fold lower potency for target compound (125 nM vs. 1.4 nM) |
| Conditions | Target: human CB1 expressed in CHOK1 cells, luciferase reporter gene assay (BindingDB). Comparator: human CB1 receptor binding assay (Lange et al. 2005). Note: Different assay formats (functional reporter vs. radioligand binding). |
Why This Matters
This establishes the compound as a moderate-potency CB1 antagonist tool compound with a distinct chemotype, useful for probing CB1 pharmacology where rimonabant's high potency or pyrazole scaffold may be confounding factors.
- [1] BindingDB BDBM50325035: IC50 = 125 nM, human CB1 receptor expressed in CHOK1 cells, luciferase reporter gene assay. Curated by ChEMBL (CHEMBL1223233). View Source
- [2] Lange J.H.M. et al. J. Med. Chem. 2005, 48(6), 1823-1838. Rimonabant (SR141716A) was used as the reference CB1 antagonist; Ki = 1.4 nM for human CB1 receptor is a well-established literature value for this compound. PMID: 15771428. View Source
